molecular formula C40H78NO8P B3044090 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine CAS No. 95896-56-3

1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine

Cat. No.: B3044090
CAS No.: 95896-56-3
M. Wt: 732 g/mol
InChI Key: KIVAJCJTVPWSRJ-OQHNRNOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 32:1 in which the acyl groups specified at positions 1 and 2 are oleoyl and myristoyl respectively . It is a phosphatidylcholine 32:1 and a tetradecanoate ester . It is functionally related to an oleic acid . This compound is a metabolite found in or produced by Saccharomyces cerevisiae .


Molecular Structure Analysis

The molecular formula of this compound is C40H78NO8P . The IUPAC name is [(2R)-3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate . Unfortunately, the 3D structure generation was disallowed as it was too flexible .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 732.0 g/mol . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Phase Behavior Studies

1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (OMPC) has been explored for its phase behavior, particularly in the study of bilayer membranes. Researchers investigated the thermotropic and barotropic bilayer phase behavior of OMPC using differential scanning calorimetry (DSC) and high-pressure light-transmittance techniques. These studies provide valuable insights into the structural and phase transition properties of lipid bilayers, which are crucial for understanding cell membrane dynamics and for applications in drug delivery systems (Tada et al., 2008).

Enzyme-Assisted Synthesis

Research in 2020 highlighted the enzyme-assisted synthesis of chain-deuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. This method combines chemical synthesis' efficiency with biocatalytic synthesis' specificity, enabling the production of highly pure, mixed-acyl phospholipids. Such advancements are significant in the development of specialized lipids for experimental techniques in various scientific fields (Bogojevic & Leung, 2020).

Interaction Studies

The interaction of exogenous hypochlorite with unsaturated phosphatidylcholines, including this compound, has been studied using MALDI TOF mass spectrometry. Such studies are pivotal in understanding the chemical reactions of lipid membranes under oxidative stress, which is relevant in pathological conditions and the food industry (Panasenko et al., 2002).

Lipid Bilayer Membrane Structure

The synthesis of perdeuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine and its lipid bilayer membrane structure were analyzed using neutron reflectometry. This research provides detailed structural information on lipid bilayers, which is fundamental for biological studies and the development of membrane-based technologies (Yepuri et al., 2016).

Behavior in High-Temperature Water

Studies have examined the behavior of similar phosphocholines in high-temperature water, revealing insights into the hydrolysis and formation of various by-products. Such research can inform the stability and degradation processes of lipids under extreme conditions, relevant for industrial processes and environmental studies (Changi et al., 2012).

Future Directions

While specific future directions for research on this compound are not mentioned in the available resources, phosphatidylcholines like 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine are of interest in various fields of study, including biochemistry, cell biology, and medicine . They play crucial roles in cell membrane structure and function, and understanding their properties can provide insights into cellular processes and potential therapeutic targets.

Mechanism of Action

Target of Action

1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (OMPC) is a specific type of phosphatidylcholine, a class of phospholipids that incorporate choline as a headgroup . Phosphatidylcholines are a major component of biological membranes and can be used by cells in the biosynthesis of other lipids .

Mode of Action

It is known that phosphatidylcholines like ompc play a crucial role in membrane-mediated cell signaling . They can act as a source of molecules that serve as secondary messengers in a variety of cellular processes .

Biochemical Pathways

OMPC, like other phosphatidylcholines, is involved in the phosphatidylcholine biosynthetic pathway . This pathway is essential for the production of a variety of lipids and for the maintenance of membrane integrity .

Pharmacokinetics

As a lipid molecule, it is likely to be absorbed in the intestine, distributed in the body via lipoproteins in the bloodstream, metabolized in the liver, and excreted in the bile .

Result of Action

The action of OMPC at the cellular level can result in changes in membrane fluidity and permeability, influencing the function of membrane proteins and receptors . It can also lead to the production of secondary messengers, which can trigger a variety of cellular responses .

Action Environment

The action of OMPC can be influenced by various environmental factors. For example, the presence of other lipids can affect its incorporation into membranes . Additionally, factors such as pH and temperature can influence its stability and efficacy .

Biochemical Analysis

Biochemical Properties

1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine is an asymmetric phospholipid. It has an unsaturated acyl chain in the sn-1 position . It can form a hydrophobic surface in the mucus by acting as a surfactant to inhibit the penetrance of bacteria . It is also involved in the formation of bilayer membranes, which are crucial for cellular functions .

Cellular Effects

The presence of this compound in the cell membrane influences the fluidity, permeability, and other physical properties of the membrane . It can interact with various proteins and other biomolecules within the cell, affecting cellular processes such as signal transduction, gene expression, and metabolic reactions .

Molecular Mechanism

At the molecular level, this compound can interact with various enzymes and proteins. It can bind to these molecules, altering their conformation and function . This can lead to changes in enzyme activity, gene expression, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it may influence the stability and degradation of other molecules within the cell . Long-term effects on cellular function, such as changes in cell signaling or metabolism, may also be observed .

Dosage Effects in Animal Models

The effects of this compound can vary depending on the dosage used in animal models. At certain thresholds, it may induce specific cellular responses. At high doses, it could potentially have toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It can interact with different enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound can be transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins, affecting its localization or accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

Properties

IUPAC Name

[(2R)-3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H78NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h19-20,38H,6-18,21-37H2,1-5H3/b20-19-/t38-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVAJCJTVPWSRJ-OQHNRNOKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H78NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801334339
Record name (2R)-3-[(9Z)-9-Octadecenoyloxy]-2-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

732.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:1(9Z)/14:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

95896-56-3
Record name (2R)-3-[(9Z)-9-Octadecenoyloxy]-2-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine
Reactant of Route 4
Reactant of Route 4
1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine
Reactant of Route 5
1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine
Reactant of Route 6
Reactant of Route 6
1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.